N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-4-6-13(7-5-12)8-9-15/h10,12,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHBZBMABQYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-amine
The starting material, piperidin-4-amine, undergoes alkylation with ethylene oxide or 2-chloroethanol to introduce the 2-hydroxyethyl group. For example, reaction with ethylene oxide in ethanol at 50–60°C yields 1-(2-hydroxyethyl)piperidin-4-amine. This step often requires catalytic bases like potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution.
N-Isopropylation
The intermediate 1-(2-hydroxyethyl)piperidin-4-amine is then alkylated with isopropyl bromide or iodide. A study demonstrated that using isopropyl bromide in acetonitrile with triethylamine as a base at reflux (80°C) achieves 78% yield. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–18 hours).
Acetylation of the Secondary Amine
The final acetylation employs acetic anhydride or acetyl chloride. In a representative procedure, 1-(2-hydroxyethyl)-N-isopropyl-piperidin-4-amine reacts with acetic anhydride in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Yields range from 65% to 85%, depending on purification methods.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance reaction rates for alkylation and acetylation. For instance, DMF improves the solubility of intermediates during N-isopropylation, reducing side products.
Catalytic Agents
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are critical in amide bond formation. A patent highlighted that EDC/HOBt in acetonitrile at 25–35°C achieves >90% conversion during acetylation.
Temperature Control
Exothermic reactions, particularly acetylations, require strict temperature control. Maintaining 0–5°C during acetic anhydride addition minimizes byproducts like N-acetylated impurities.
Comparative Analysis of Synthetic Routes
Three primary routes are evaluated for efficiency and scalability:
| Route | Steps | Key Reagents | Yield (%) | Purification Method |
|---|---|---|---|---|
| A | Alkylation → Isopropylation → Acetylation | Ethylene oxide, isopropyl bromide, acetic anhydride | 72 | Column chromatography (silica gel, ethyl acetate/hexane) |
| B | Isopropylation → Alkylation → Acetylation | Isopropyl iodide, 2-chloroethanol, acetyl chloride | 68 | Recrystallization (ethanol/water) |
| C | One-pot alkylation/acetylation | Ethylene oxide, isopropyl bromide, acetyl chloride | 55 | Liquid-liquid extraction |
Route A offers the highest yield due to minimized intermediate purification. Route C, though faster, suffers from lower selectivity.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the piperidine nitrogen versus the amine group is mitigated by using bulky bases like DIPEA (N,N-diisopropylethylamine), which sterically hinder over-alkylation.
Byproduct Formation
Hydrolysis of acetic anhydride to acetic acid is minimized by anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing ethylene oxide with 2-chloroethanol reduces costs by 40%, albeit with a 10% yield penalty due to chloride displacement side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The hydroxyl group and piperidine ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9)
- Structural Differences :
- N-Substituents : The target compound features an N-isopropyl group, whereas this analog has an N-phenyl substituent.
- Piperidine Modification : The piperidine ring in the analog is substituted with a 2-phenylethyl group instead of a 2-hydroxyethyl group.
- Physicochemical Properties :
- Molecular Formula: C22H28N2O2 (vs. the target’s estimated C12H24N2O2).
- Molecular Weight: 352.5 g/mol (significantly higher due to aromatic groups).
- The methoxy group may alter metabolic stability compared to the target’s hydroxyethyl moiety .
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-60-4)
- Structural Differences: N-Substituents: Cyclopropyl replaces isopropyl, reducing steric bulk. Piperidine Modification: A 2-aminoethyl group substitutes the hydroxyethyl group.
- Physicochemical Properties :
- Molecular Formula: C12H23N3O (vs. C12H24N2O2 for the target).
- Molecular Weight: 225.33 g/mol (lower due to cyclopropyl and absence of hydroxyl oxygen).
- Functional Implications: The amino group increases basicity and water solubility, which could enhance renal clearance. The cyclopropyl moiety may improve metabolic resistance compared to isopropyl .
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (Patent EP 2 903 618 B1)
- Structural Differences: Core Structure: A pyrimidine-phenoxy-acetamide scaffold replaces the piperidine-acetamide backbone. Complexity: Additional piperazine and pyridine rings introduce heteroaromaticity.
- Functional Implications :
Research Findings and Comparative Data
Table 1. Comparative Analysis of Key Compounds
Key Observations:
Lipophilicity: Bulkier aromatic substituents (e.g., phenyl in ) increase logP values, while polar groups (hydroxyethyl, amino) enhance solubility .
Metabolic Stability: Hydroxyethyl and amino groups may undergo glucuronidation or oxidation, whereas cyclopropyl and isopropyl groups resist metabolic degradation.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a hydroxyethyl group, which may influence its pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure is significant as it incorporates functional groups that may interact with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Recent studies have demonstrated that piperidine derivatives exhibit notable antimicrobial activity. For instance, research has shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values in the low µg/mL range against various pathogens. The following table summarizes some of the antimicrobial activities of related compounds:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.5 | Escherichia coli |
| 13 | 1.0 | Pseudomonas aeruginosa |
These findings suggest that the piperidine scaffold is conducive to antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
The mechanism of action for compounds like this compound typically involves inhibition of key enzymes in bacterial metabolism. For example, studies have indicated that certain derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival. The IC50 values for these interactions have been reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
Cytotoxicity and Safety Profile
In vitro assessments have shown that many piperidine derivatives exhibit low cytotoxicity, with IC50 values often exceeding 60 µM, indicating a favorable safety profile for further development. Hemolytic activity tests reveal minimal toxicity, with % lysis values ranging from 3.23% to 15.22%, significantly lower than the positive control (Triton X-100).
Case Studies
Several case studies highlight the therapeutic potential of this compound and its derivatives:
-
Study on Antibacterial Efficacy :
A study investigated the antibacterial efficacy of a series of piperidine derivatives against MRSA strains, demonstrating that compounds similar to this compound inhibited biofilm formation significantly more than standard antibiotics like ciprofloxacin. -
Combination Therapy :
Another study explored the synergistic effects of combining this compound with existing antibiotics, revealing reduced MIC values when used in conjunction with drugs like Ketoconazole, suggesting potential for combination therapy strategies.
Q & A
Basic Question: What are the optimal synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:
- Acylation : Reacting 1-(2-hydroxyethyl)piperidin-4-amine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group.
- Acetamide Formation : Coupling the intermediate with acetyl chloride in the presence of a coupling agent like HATU or DCC .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Purity Assurance : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold. Confirm identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic Question: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Peaks for piperidine protons (δ 2.5–3.5 ppm), hydroxyethyl group (δ 3.6–4.0 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm) . |
| HRMS | Verify molecular formula | Exact mass matching C₁₂H₂₄N₂O₂ (calc. 252.1838) . |
| HPLC | Assess purity | Single peak at retention time corresponding to the compound . |
| FT-IR | Identify functional groups | Stretching bands for amide C=O (~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) . |
Advanced Question: How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent incubation times) .
- Impurity Profiling : Use LC-MS to identify and quantify synthetic by-products or degradants that may interfere with activity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., piperidine derivatives) to contextualize findings .
Advanced Question: What strategies are recommended for elucidating the binding mechanism of this compound to its target receptors?
Methodological Answer:
Mechanistic studies require a multi-disciplinary approach:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses to receptors (e.g., GPCRs or kinases). Validate with mutagenesis (e.g., alanine scanning of receptor residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to calculate affinity (KD) .
- Biochemical Assays : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ligand displacement) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-receptor complexes for atomic-level insights .
Basic Question: What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use sonication or co-solvents (e.g., cyclodextrins) for poorly aqueous-soluble compounds .
- Stability :
Advanced Question: How can computational modeling be integrated into the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with ADMET properties. Optimize for blood-brain barrier permeability or metabolic stability .
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over time to refine binding kinetics .
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxicity or cardiotoxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
